1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole;oxalic acid is a complex organic compound that features both an imidazole ring and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole typically involves multiple steps, starting with the preparation of the imidazole ring and the chlorophenyl group separately. These intermediates are then linked through a sulfanyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially converting it into a sulfoxide or sulfone.
Reduction: Reduction reactions can target the chlorophenyl group or the imidazole ring, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the chlorophenyl ring.
Scientific Research Applications
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine: Shares the chlorophenyl group but has a different core structure.
1,3,5-Benzenetricarboxylate: Contains a benzene ring with carboxylate groups, used in coordination chemistry.
1-(3-(1H-imidazol-1-yl)methyl)benzyl)-1H-imidazole: Similar imidazole-based structure with different substituents.
Uniqueness
1-[3-(4-Chlorophenyl)sulfanyloctyl]imidazole is unique due to its combination of an imidazole ring and a chlorophenyl group linked by a sulfanyl group. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
64765-04-4 |
---|---|
Molecular Formula |
C19H25ClN2O4S |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanyloctyl]imidazole;oxalic acid |
InChI |
InChI=1S/C17H23ClN2S.C2H2O4/c1-2-3-4-5-16(10-12-20-13-11-19-14-20)21-17-8-6-15(18)7-9-17;3-1(4)2(5)6/h6-9,11,13-14,16H,2-5,10,12H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LJHUOVPJRIYOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCN1C=CN=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.